molecular formula C17H12ClFN2O B2556342 2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide CAS No. 1203237-87-9

2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B2556342
CAS No.: 1203237-87-9
M. Wt: 314.74
InChI Key: ZMVLKTCEEDZVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Imaging the Sigma2 Receptor Status of Solid Tumors

A study on fluorine-containing benzamide analogs, including structures similar to 2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide, focused on their application for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and favorable tumor/normal tissue ratios, suggesting their potential as imaging agents for cancer diagnosis and monitoring (Tu et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

Research involving naphthalimide model compounds, which share structural motifs with this compound, revealed insights into their luminescent properties and photo-induced electron transfer mechanisms. These studies contribute to our understanding of how these compounds can be used in photophysical applications and as pH probes, highlighting their potential in biochemical sensing and imaging technologies (Gan et al., 2003).

Synthesis of Fluorinated Heterocycles

A report on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate discusses the creation of compounds that could be structurally related to this compound. These processes yield fluorinated isoquinolinones and pyridinones, underscoring the relevance of such compounds in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorination (Wu et al., 2017).

Fluorescence Studies for Oligodeoxyribonucleotide Hybridization

Novel fluorophores structurally akin to this compound were synthesized and examined for their fluorescence in various solvents and conditions. These studies are significant for biotechnological applications, particularly in the labeling of nucleosides and oligodeoxyribonucleotides, which are crucial for DNA studies and diagnostic assays (Singh & Singh, 2007).

Peripheral Benzodiazepine Receptor Imaging

Another line of research involves the synthesis and in vitro characterization of isoquinoline carboxamide derivatives, similar in structure to this compound, for potential use as PET radioligands. These compounds target peripheral benzodiazepine receptors, offering a method for imaging conditions associated with altered receptor expression, such as in neuroinflammation and cancer (Yu et al., 2008).

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-methylquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c1-10-8-9-11-14(20-10)6-3-7-15(11)21-17(22)16-12(18)4-2-5-13(16)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVLKTCEEDZVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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